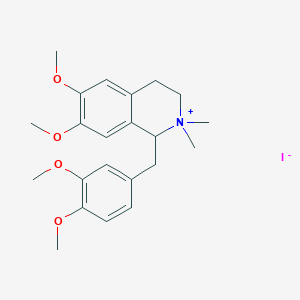

N-Methyl laudanosinium iodide

Vue d'ensemble

Description

N-Methyl laudanosinium iodide is a compound that is used in various fields of research . It is a derivative of laudanosine, a recognized metabolite of atracurium and cisatracurium .

Synthesis Analysis

The synthesis of N-Methyl laudanosinium iodide involves several steps. One of the key steps is the reaction of laudanosine with a methylating agent to form N-Methyl laudanosinium . This process is similar to the synthesis of other quaternary ammonium compounds .Molecular Structure Analysis

The molecular structure of N-Methyl laudanosinium iodide is complex. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom surrounded by four organic groups . The structure also includes iodide ions, which are negatively charged .Chemical Reactions Analysis

N-Methyl laudanosinium iodide can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions, a common type of reaction for quaternary ammonium compounds . It can also interact with other chemicals in the environment, leading to changes in its structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl laudanosinium iodide are influenced by its molecular structure. For example, its solubility and reactivity can be affected by the presence of the quaternary ammonium group and the iodide ions . More detailed information about its properties can be obtained through laboratory analysis .Applications De Recherche Scientifique

Stereochemistry and Quaternization

- N-Methyl laudanosinium iodide is significant in stereochemical studies. For instance, in the quaternization of 1-benzyl-tetrahydroisoquinolines like laudanosine, NMR nuclear Overhauser measurements coupled with synthesis using 13 C enriched methyl iodide have elucidated the preferred direction of attack during quaternization, revealing important stereochemical insights (Lindon & Ferrige, 1980).

Structural Analysis of Tetrahydroisoquinolinium Salts

- N-Methyl laudanosinium iodide has been instrumental in the nuclear magnetic resonance (NMR) and X-ray stereochemical studies of 1-benzyltetrahydroisoquinolinium salts. These studies involve the combination of 1H and 13C NMR studies and single-crystal X-ray analysis, providing detailed structural information on these compounds (El-Sayad et al., 1982).

Alkylation Studies in Histochemistry

- In histochemistry, methyl iodide, including its derivatives like N-Methyl laudanosinium iodide, plays a role as an alkylating agent. It selectively esterifies carbohydrate and other carboxyl groups, contributing significantly to histochemical alkylation studies (Terner, 1964).

Pharmacology and SK Channel Blockade

- N-Methyl laudanosinium iodide analogues have been synthesized and evaluated for their potential as small conductance Ca2+-activated K+ (SK) channel blockers, demonstrating significant pharmacological properties and contributing to our understanding of neuronal action potentials (Graulich et al., 2005).

Hofmann Elimination Studies

- The compound has also been used in Hofmann elimination studies with diazomethane on curare bases and other quaternary tetrahydroisoquinoline alkaloids, providing insights into the structural changes and reactions of these compounds (Naghaway & Soine, 1978).

Orientations Futures

The future research directions for N-Methyl laudanosinium iodide could involve further exploration of its properties and potential applications. For example, it could be used in the development of new materials, such as metal-organic frameworks . Additionally, more research could be done to better understand its mechanism of action and potential therapeutic uses .

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXPMGEBDLSJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460739 | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl laudanosinium iodide | |

CAS RN |

3767-40-6 | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl laudanosinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)